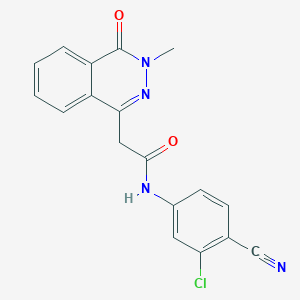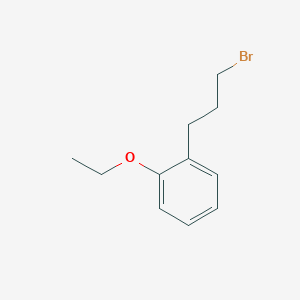
1-(3-Bromopropyl)-2-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-ethoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a propyl chain, which is further connected to an ethoxybenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1-(3-propyl)-2-ethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically takes place under mild conditions, such as room temperature, and in an inert solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-2-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The ethoxybenzene moiety can be oxidized to form corresponding quinones, while reduction can lead to the formation of ethylbenzene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
- Substituted benzene derivatives, alkenes, quinones, and ethylbenzene derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-ethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: The compound can be used to study the effects of brominated organic compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-ethoxybenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethoxybenzene moiety can undergo oxidation or reduction, affecting the overall reactivity of the compound. These interactions can influence biological pathways and cellular processes, making the compound valuable in medicinal chemistry and biological research.
Comparación Con Compuestos Similares
1-Bromo-3-phenylpropane: Similar structure but lacks the ethoxy group.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of an ethoxy group.
1-(3-Bromopropyl)benzene: Lacks the ethoxy group, making it less versatile in certain reactions.
Uniqueness: 1-(3-Bromopropyl)-2-ethoxybenzene is unique due to the presence of both the bromine atom and the ethoxybenzene moiety. This combination allows for a wider range of chemical reactions and applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C11H15BrO |
|---|---|
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-ethoxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-4,6,8H,2,5,7,9H2,1H3 |
Clave InChI |
ZPCNIEKIEMDZJU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



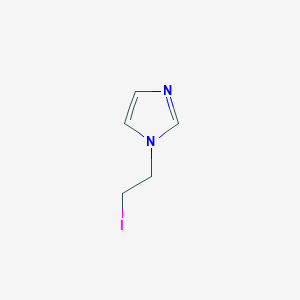
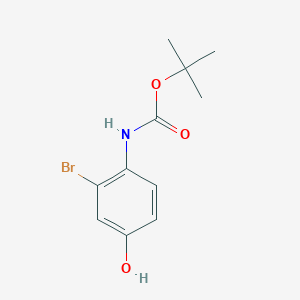
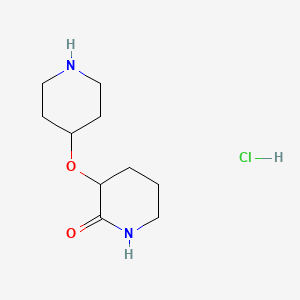

![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13572149.png)
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)

![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)

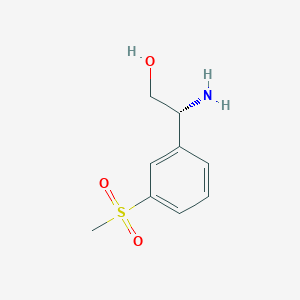

![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)
